molecular formula C27H27N3O3S2 B2875168 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide CAS No. 864859-48-3

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide

Cat. No. B2875168
CAS RN: 864859-48-3
M. Wt: 505.65
InChI Key: GPJATQOLWDISIB-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anti-Tubercular Activity

This compound has been identified as a potential anti-tubercular agent. Benzothiazole derivatives, including this compound, have shown inhibitory activity against Mycobacterium tuberculosis. The synthesis of these derivatives can be achieved through various synthetic pathways, and their structure-activity relationships have been explored to enhance anti-tubercular activity .

Antitumor and Cytotoxic Activity

Benzothiazole and thienopyridine derivatives are known for their antitumor properties. They have been reported to exhibit cytotoxicity against various human tumor cell lines, indicating their potential use as cancer therapeutic agents .

Antimicrobial and Antifungal Activity

The structural framework of benzothiazole is conducive to antimicrobial and antifungal activities. Compounds with this structure have been used to develop drugs like sulfathiazole, which is an effective antimicrobial drug .

Neuroprotective Applications

Thiazoles, which are part of the compound’s structure, are found in biologically active compounds that have neuroprotective effects. This includes the synthesis of neurotransmitters like acetylcholine, which is crucial for the functioning of the nervous system .

Anti-Inflammatory and Analgesic Effects

The compound’s benzothiazole moiety is associated with anti-inflammatory and analgesic activities. This makes it a candidate for the development of new pain relief medications with potentially fewer side effects .

Antiviral Properties

Benzothiazole derivatives have been explored for their antiviral properties, including activity against HIV. This suggests that the compound could be part of research efforts to develop new antiviral drugs .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-3-4-15-33-19-11-9-18(10-12-19)25(32)29-27-24(26-28-21-7-5-6-8-22(21)34-26)20-13-14-30(17(2)31)16-23(20)35-27/h5-12H,3-4,13-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJATQOLWDISIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide

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